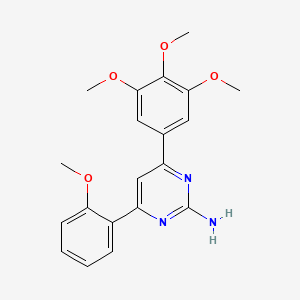

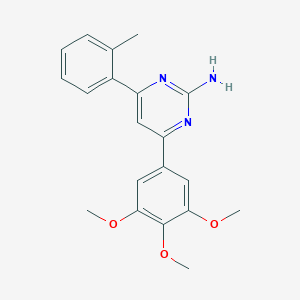

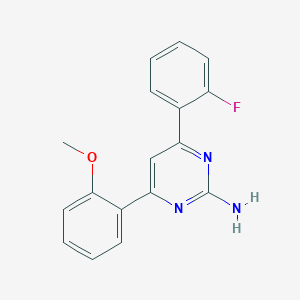

4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine” were not found, a related compound, 3,4-dimethoxybenzyl cyanide, was synthesized through a three-step process involving decarboxylation, aldoxime reaction, and dehydration .

Molecular Structure Analysis

The molecular structure of a compound similar to the one , “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one”, was studied using various spectroscopic techniques. The study reported that the compound remained stable up to 150 °C and then started decomposing .

Chemical Reactions Analysis

In a study, lignin peroxidase (LiP) was found to catalyze the C–C cleavage of a propenyl side chain, producing veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl) propene (DMPP) .

Applications De Recherche Scientifique

Muscle Relaxant Intermediate

One of the primary applications of compounds related to 4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is as an intermediate in the synthesis of muscle relaxants such as papaverine . Papaverine is a vasodilator that has been used to treat spasms of the muscles in the intestines, heart, and other organs.

Synthesis of Modified Diterpenes

This compound has been utilized in the synthesis of modified diterpenes like (±) nimbidiol . The process involves a sulfenium ion-promoted polyene cyclization, which is a key step in the synthesis of complex natural products.

Organic Synthesis Solvent

The related compound 3,4-Dimethoxyphenylacetonitrile has been used as a solvent in organic synthesis processes . Its properties make it suitable for facilitating certain chemical reactions that are crucial in medicinal chemistry.

Green Chemistry Applications

In the realm of green chemistry, derivatives of this compound have been employed in the development of environmentally friendly synthesis methods. For example, using choline chloride-zinc chloride deep-eutectic solvent as a reaction medium for the synthesis of complex organic molecules .

Benzothiophene Derivatives Synthesis

The compound has been used in the synthesis of benzothiophene derivatives. These derivatives are important in the development of drugs that target various diseases, including cancer and inflammatory disorders .

Safety and Hazards

Orientations Futures

While specific future directions for “4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine” are not available, research into related compounds suggests potential applications in the treatment of various diseases. For example, 2,4-diarylquinolines have been shown to be effective in the treatment of various diseases, including cancer, tuberculosis, and fungal infections .

Propriétés

IUPAC Name |

4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-16-9-8-13(10-17(16)23-2)15-11-14(20-18(19)21-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISJORSLZSAWBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

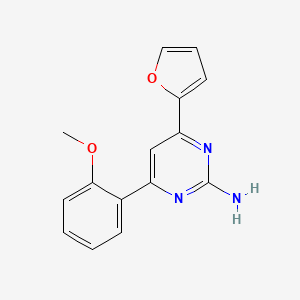

![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)